molecular formula C53H56N6O2S6 B11942299 Thiazolidinone]

Thiazolidinone]

Cat. No.: B11942299
M. Wt: 1001.5 g/mol
InChI Key: OLBOENQKGKQCJD-XOTMQJHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

  • Thiazole
  • Oxazole
  • Imidazole
  • Thiazolidinedione

Properties

Molecular Formula

C53H56N6O2S6

Molecular Weight

1001.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[4-[7-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9-dioctylfluoren-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C53H56N6O2S6/c1-5-9-11-13-15-17-27-53(28-18-16-14-12-10-6-2)41-29-33(37-23-21-35(45-47(37)56-66-54-45)31-43-49(60)58(7-3)51(62)64-43)19-25-39(41)40-26-20-34(30-42(40)53)38-24-22-36(46-48(38)57-67-55-46)32-44-50(61)59(8-4)52(63)65-44/h19-26,29-32H,5-18,27-28H2,1-4H3/b43-31-,44-32-

InChI Key

OLBOENQKGKQCJD-XOTMQJHLSA-N

Isomeric SMILES

CCCCCCCCC1(C2=C(C3=C1C=C(C=C3)C4=CC=C(C5=NSN=C45)/C=C/6\SC(=S)N(C6=O)CC)C=CC(=C2)C7=CC=C(C8=NSN=C78)/C=C/9\SC(=S)N(C9=O)CC)CCCCCCCC

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C4=NSN=C34)C=C5C(=O)N(C(=S)S5)CC)C6=C1C=C(C=C6)C7=CC=C(C8=NSN=C78)C=C9C(=O)N(C(=S)S9)CC)CCCCCCCC

Origin of Product

United States

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